molecular formula C11H19NO3 B2650220 1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one CAS No. 2224362-82-5

1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one

Cat. No.: B2650220
CAS No.: 2224362-82-5
M. Wt: 213.277
InChI Key: HPTQRIBKDTVAOF-UHFFFAOYSA-N
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Description

1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one is a synthetic organic compound characterized by its unique morpholine ring structure with a methoxymethyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced via the reaction of the morpholine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Formation of the Prop-2-en-1-one Moiety: The final step involves the reaction of the methoxymethyl-substituted morpholine with acryloyl chloride under basic conditions to form the prop-2-en-1-one moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]ethanone: Similar structure but with an ethanone moiety instead of prop-2-en-1-one.

    1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]butan-2-one: Similar structure but with a butan-2-one moiety.

Uniqueness: 1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[6-(methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-10(13)12-6-9(7-14-4)15-11(2,3)8-12/h5,9H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTQRIBKDTVAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)COC)C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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